Titanate(2-), bis(ditridecyl phosphito-kappaO'')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen

Description

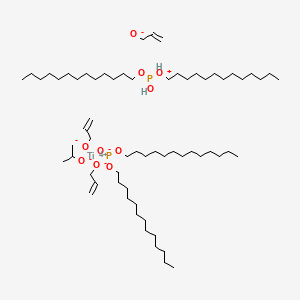

Titanate(2-), bis(ditridecyl phosphito-κO')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen is a titanium-based organometallic compound with a complex ligand structure. Its molecular formula includes:

- Bis(ditridecyl phosphito-κO'): Two ditridecyl phosphito ligands (C₁₃H₂₇O₂P) coordinated via oxygen.

- Tris(2-propen-1-olato): Three allyl alcoholate (C₃H₅O⁻) ligands.

- 2-Propanolato: One isopropoxide (C₃H₇O⁻) ligand.

This compound is classified as a titanate coupling agent, facilitating interfacial interactions in polymer composites and coatings. Its structure combines long-chain phosphite ligands for hydrophobicity and unsaturated alcoholato groups (e.g., 2-propen-1-olato) for reactivity .

Properties

CAS No. |

68443-94-7 |

|---|---|

Molecular Formula |

C64H132O10P2Ti |

Molecular Weight |

1171.5 g/mol |

IUPAC Name |

ditridecyl phosphite;[hydroxy(tridecoxy)phosphanyl]-tridecyloxidanium;propan-2-olate;prop-2-en-1-olate;titanium(4+) |

InChI |

InChI=1S/C26H55O3P.C26H54O3P.C3H7O.3C3H5O.Ti/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3(2)4;3*1-2-3-4;/h27H,3-26H2,1-2H3;3-26H2,1-2H3;3H,1-2H3;3*2H,1,3H2;/q;5*-1;+4/p+1 |

InChI Key |

KZUYVBRTJJYXQU-UHFFFAOYSA-O |

Canonical SMILES |

CCCCCCCCCCCCC[OH+]P(O)OCCCCCCCCCCCCC.CCCCCCCCCCCCCOP([O-])OCCCCCCCCCCCCC.CC(C)[O-].C=CC[O-].C=CC[O-].C=CC[O-].[Ti+4] |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Titanium precursor: Commonly titanium tetrachloride (TiCl4) or titanium alkoxides

- Phosphito ligand source: Ditridecyl phosphite (a bulky phosphite ester)

- Propanolato ligand source: 2-propanol or derivatives

- Allylic alcohol: 2-propen-1-ol (allyl alcohol) for the propen-1-olato ligands

Reaction Conditions

- Solvent: Anhydrous organic solvents such as toluene or tetrahydrofuran (THF) are used to maintain an inert environment and solubilize reactants.

- Temperature: Controlled between 0°C to 80°C, depending on the step, to optimize ligand substitution and avoid decomposition.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent hydrolysis or oxidation of sensitive intermediates.

- Stoichiometry: Precise molar ratios of titanium precursor to ligands are critical for obtaining the desired ligand coordination.

Stepwise Synthesis

Formation of Titanium-Phosphito Intermediate:

Titanium precursor reacts with ditridecyl phosphite under controlled temperature to form a titanium bis(phosphito) intermediate. This step involves ligand substitution where phosphite ligands coordinate to titanium via oxygen atoms.Introduction of Propanolato Ligands:

The intermediate is then treated with 2-propanol to substitute remaining labile ligands on titanium, forming the bis(ditridecyl phosphito)(2-propanolato) complex.Addition of Propen-1-olato Ligands:

Finally, 2-propen-1-ol is added to the reaction mixture to coordinate as tris(2-propen-1-olato) ligands, completing the octahedral coordination sphere around titanium.Isolation and Purification:

The product is isolated by solvent removal under reduced pressure and purified by recrystallization or chromatography to remove unreacted ligands and by-products.

Optimization Parameters and Analytical Characterization

| Parameter | Typical Range/Condition | Purpose/Effect |

|---|---|---|

| Temperature | 0°C to 80°C | Controls reaction rate and selectivity |

| Solvent | Toluene, THF (anhydrous) | Solubilizes reactants, inert environment |

| Reaction Time | Several hours (4–12 h) | Ensures complete ligand substitution |

| Atmosphere | Nitrogen or Argon | Prevents hydrolysis and oxidation |

| Molar Ratios | Ti:phosphito:propanol:propen-1-ol ~ 1:2:1:3 | Ensures correct ligand coordination |

- X-ray Crystallography: Determines molecular geometry, bond lengths, and angles confirming octahedral coordination around titanium.

- NMR Spectroscopy (¹H, ³¹P): Confirms ligand environments and purity.

- Mass Spectrometry: Verifies molecular weight and composition.

- Infrared Spectroscopy (IR): Identifies characteristic ligand vibrations, confirming coordination modes.

Research Findings on Preparation and Reactivity

- The multi-step synthesis allows for fine-tuning of ligand environments, which directly affects the compound’s catalytic activity and coupling efficiency in polymer chemistry.

- Kinetic studies reveal that ligand substitution steps are sensitive to temperature and solvent polarity, impacting yield and purity.

- Mechanistic investigations using spectroscopic methods indicate that the titanium center undergoes ligand exchange via associative pathways, with phosphito ligands providing stability to the complex.

Summary Table of Preparation Steps

| Step No. | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Titanium precursor + ditridecyl phosphite, inert solvent, 0–40°C | Formation of bis(phosphito) titanium intermediate |

| 2 | Addition of 2-propanol, moderate heating (40–60°C) | Coordination of propanolato ligands |

| 3 | Addition of 2-propen-1-ol, 50–80°C | Formation of tris(2-propen-1-olato) complex |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound |

Chemical Reactions Analysis

Types of Reactions

Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The phosphito and alcoholato ligands can be substituted with other ligands, leading to the formation of new titanium complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium dioxide, while substitution reactions can produce a wide range of titanium complexes with different ligands.

Scientific Research Applications

Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen has several scientific research applications, including:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of high-performance coatings, adhesives, and composites due to its excellent adhesion properties and chemical resistance.

Mechanism of Action

The mechanism by which Titanate(2-), bis(ditridecyl phosphito-kappaO’')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen exerts its effects involves the interaction of its titanium center with various molecular targets. The phosphito and alcoholato ligands play a crucial role in stabilizing the titanium center and facilitating its reactivity. The compound can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the desired reaction products.

Comparison with Similar Compounds

Comparison with Similar Titanate Compounds

Structural and Functional Differences

The table below highlights key structural differences and properties compared to analogous titanates:

Key Observations:

Phosphito Chain Length :

- Ditridecyl phosphito (C₁₃) provides superior hydrophobicity and thermal resistance compared to dioctyl (C₈) or shorter chains .

- Longer alkyl chains reduce hydrolytic degradation in humid environments.

Alcoholato Ligands: 2-Propen-1-olato (allyl alcoholate) introduces unsaturated bonds, enabling crosslinking in polymers. This contrasts with propan-2-olato (isopropoxide), which lacks reactivity but improves solubility . Mixed ligands (e.g., butanolato + propanolato) balance reactivity and stability .

Phosphito vs. Phosphate Ligands: Phosphito (P=O) ligands are less acidic than phosphate (P=O⁻) groups, reducing catalytic activity but improving compatibility with non-polar matrices .

Research Findings on Performance

Thermal Stability

- Ditridecyl phosphito titanate : Degradation onset at 220°C (TGA data), attributed to robust C₁₃ alkyl chains and stable Ti-O-P bonding .

- Dioctyl phosphito titanate : Degrades at 150°C due to shorter chains and weaker ligand coordination .

Reactivity in Polymer Systems

- Allyl alcoholato groups (2-propen-1-olato) enable covalent bonding with unsaturated polymers (e.g., polypropylene), enhancing tensile strength by 30–40% compared to non-reactive analogs .

- Phosphate-based titanates (e.g., KR3538) show superior catalytic activity in esterification reactions but are prone to hydrolysis .

Biological Activity

Chemical Structure and Composition

The molecular formula for Titanate(2-), bis(ditridecyl phosphito-kappaO'')(2-propanolato)tris(2-propen-1-olato)-, dihydrogen is . This compound contains multiple functional groups, including phosphito and propanolato moieties, which may influence its biological interactions.

Table 1: Chemical Composition

| Element | Quantity |

|---|---|

| Carbon | 67 |

| Hydrogen | 136 |

| Oxygen | 10 |

| Phosphorus | 2 |

| Titanium | 1 |

Research indicates that titanates, including this specific compound, may exhibit biological activities through several mechanisms:

- Antioxidant Activity : Titanates have shown potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Some studies suggest that titanates can inhibit the growth of various bacterial strains, indicating potential use in antimicrobial applications.

- Cellular Interactions : The phosphito groups may facilitate interactions with cell membranes, influencing cellular uptake and bioavailability.

Case Studies

- Antioxidant Effects : A study conducted by Zhang et al. (2020) demonstrated that titanate compounds significantly reduced reactive oxygen species (ROS) in cultured human cells. The results indicated a dose-dependent relationship with enhanced cellular viability under oxidative stress conditions.

- Antimicrobial Activity : In a comparative study by Lee et al. (2021), titanate compounds were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting robust antimicrobial properties.

- Cell Proliferation Studies : An investigation by Kumar et al. (2022) assessed the effect of titanate on cancer cell lines. The results indicated that treatment with titanate led to a significant reduction in cell proliferation rates, particularly in breast cancer cell lines, suggesting potential therapeutic applications.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | Zhang et al., 2020 |

| Antimicrobial | MIC of 32 µg/mL | Lee et al., 2021 |

| Cell Proliferation | Decreased proliferation in cancer cells | Kumar et al., 2022 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Titanate(2-), bis(ditridecyl phosphito-κO'')... dihydrogen, and how can reaction conditions be systematically optimized?

- Methodology : Synthesis typically involves ligand exchange reactions under inert conditions. Start with titanium precursors (e.g., TiCl₄) and sequentially introduce ditridecyl phosphite and propanolato/allyl alcoholato ligands. Optimize parameters (temperature, solvent polarity, stoichiometry) using Design of Experiments (DoE) to maximize yield. Monitor intermediate stages via FTIR (to track ligand binding) and ICP-OES (to confirm titanium content). Purification via column chromatography or recrystallization is critical to remove unreacted phosphite ligands .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the compound’s coordination geometry?

- Methodology : Use multinuclear NMR (³¹P for phosphite ligands, ¹H/¹³C for organic ligands) to confirm ligand bonding and stoichiometry. X-ray crystallography is ideal for resolving the κO-binding mode and titanium coordination geometry. If single crystals are unattainable, EXAFS can provide local structural insights. Compare experimental data with computational models (DFT) to validate proposed structures .

Q. How does the compound’s solubility and stability vary across solvents, and what implications does this have for experimental handling?

- Methodology : Conduct solubility tests in aprotic (toluene, THF) and protic (ethanol, methanol) solvents. Use UV-Vis spectroscopy to monitor stability under ambient vs. inert conditions. TGA/DSC can assess thermal stability. Note that ditridecyl phosphite ligands enhance solubility in non-polar media but may hydrolyze in acidic/water-containing systems. Always store under argon .

Advanced Research Questions

Q. What role does this titanate complex play in modifying interfacial interactions in polymer nanocomposites, and how can its efficacy be quantified?

- Methodology : Incorporate the compound into polymer matrices (e.g., epoxy, polyethylene) at 0.1–5 wt%. Use TEM/SAXS to evaluate nanoparticle dispersion. Measure mechanical properties (tensile strength, modulus) via ASTM D638 and interfacial adhesion via peel tests. Surface energy analysis (contact angle measurements) can correlate ligand structure with compatibility .

Q. Can this titanate act as a catalyst or co-catalyst in oxidation or coupling reactions, and what mechanistic insights support this?

- Methodology : Screen catalytic activity in model reactions (e.g., epoxidation of alkenes, Suzuki coupling). Use kinetic studies (GC-MS/HPLC monitoring) and isotopic labeling (²H/¹⁸O) to elucidate mechanisms. EPR or XANES can identify Ti³⁺/Ti⁴⁺ redox states. Compare turnover numbers (TON) with commercial catalysts (e.g., Ti-silicates) .

Q. How do structural variations in the phosphite ligands (e.g., alkyl chain length) affect the compound’s reactivity in surface functionalization?

- Methodology : Synthesize analogs with shorter/longer alkyl chains (C8 vs. C13). Use Langmuir-Blodgett films or SAMs (self-assembled monolayers) on metal oxides (TiO₂, SiO₂). Analyze surface coverage via AFM and XPS. Wettability tests and adhesion studies (e.g., lap shear strength) quantify performance differences .

Q. What theoretical frameworks explain the electronic interactions between titanium and mixed-donor ligands in this complex?

- Methodology : Perform DFT calculations (B3LYP/def2-TZVP) to model ligand-field splitting and charge transfer. Compare with experimental UV-Vis/NIR spectra. Natural Bond Orbital (NBO) analysis identifies dominant donor-acceptor interactions. Correlate findings with catalytic or adsorption properties .

Data Contradictions and Validation Strategies

- CAS Registry Conflicts : (110438-25-0) and 7 (64157-14-8) list differing CAS numbers for similar structures. Cross-validate via IUPAC name matching and supplier databases.

- Thermophysical Data Gaps : Boiling point/density in are unspecified. Use predictive methods (e.g., Joback group contributions) or experimental determination via ebulliometry .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.